molecular formula C14H22BNO4S B1458611 (3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704067-35-5

(3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No.: B1458611
CAS No.: 1704067-35-5
M. Wt: 311.2 g/mol
InChI Key: ZBJZUQDVXYRNKV-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative featuring a piperidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

(3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This compound interacts with the active sites of proteasomes, inhibiting their function and thereby affecting protein degradation pathways . Additionally, it has been observed to interact with various signaling proteins, influencing cellular signaling pathways .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with proteasomes leads to the accumulation of ubiquitinated proteins, which can trigger stress responses and alter gene expression patterns . Furthermore, this compound can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of proteasomes, inhibiting their enzymatic activity and preventing the degradation of target proteins . This inhibition can lead to the activation of stress response pathways and changes in gene expression. Additionally, the compound can interact with other enzymes, either inhibiting or activating them, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that its inhibitory effects on proteasomes can lead to sustained changes in cellular function, including altered protein degradation and gene expression patterns . These effects can persist even after the compound is removed, indicating potential long-term impacts on cellular health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including cellular stress, apoptosis, and tissue damage . Threshold effects have been observed, where a certain dosage level is required to achieve significant proteasome inhibition, but exceeding this threshold can result in toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can inhibit enzymes involved in protein degradation, leading to changes in metabolic flux and metabolite levels . Additionally, the compound can affect other metabolic pathways by interacting with signaling proteins and altering their activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is also affected by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm, where it interacts with proteasomes and other enzymes . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its biochemical effects and overall cellular impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions typically yield biaryl compounds, while oxidation reactions can produce phenols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is unique due to the combination of its boronic acid, piperidine, and sulfonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications, from organic synthesis to medicinal chemistry .

Properties

IUPAC Name

[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4S/c1-10-4-6-16(7-5-10)21(19,20)14-11(2)8-13(15(17)18)9-12(14)3/h8-10,17-18H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJZUQDVXYRNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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